(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate
Overview
Description
(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further linked to a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-1-methoxypropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-1-methoxypropan-2-ol+4-methylbenzenesulfonyl chloride→(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form (S)-1-methoxypropan-2-ol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Hydrolysis: Typically carried out in aqueous basic conditions using sodium hydroxide or potassium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, thioethers, and amines.
Hydrolysis: The major products are (S)-1-methoxypropan-2-ol and 4-methylbenzenesulfonic acid.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the displacement by nucleophiles. This property is exploited in various synthetic transformations and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl p-toluenesulfonate
- p-Toluenesulfonic acid monohydrate
- Benzenesulfonic acid
- p-Toluenesulfonamide
- p-Toluenesulfonyl chloride
Uniqueness
(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its methoxy group provides distinct reactivity compared to other sulfonates, allowing for selective transformations in organic synthesis.
Properties
IUPAC Name |
[(2S)-1-methoxypropan-2-yl] 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFIRCWDRIUEZ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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